Fmoc-L-Glu(tBu)-DmbGly-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

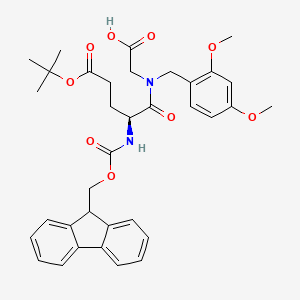

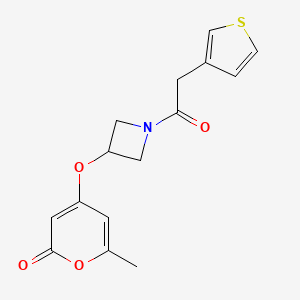

“Fmoc-L-Glu(tBu)-DmbGly-OH” is a derivative of Fmoc with an N-substituted tert-butyl ester molecule . It is widely used as a building block in peptide synthesis for the protection of amine groups . It is white or gray-white solid crystals at room temperature and pressure .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .

Molecular Structure Analysis

The empirical formula of “this compound” is C24H27NO6 . Its molecular weight is 425.48 g/mol .

Chemical Reactions Analysis

“this compound” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Physical and Chemical Properties Analysis

“this compound” is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .

Scientific Research Applications

Peptide Synthesis and Modification : This compound is used in peptide synthesis, particularly employing the Fmoc/tBu strategy. It's useful in the synthesis of peptides and their modifications, like creating disulfide bonds (Góngora-Benítez et al., 2012).

Green Chemistry in Peptide Synthesis : Research has focused on greening the Fmoc/tBu solid-phase peptide synthesis process, which involves the use of Fmoc-L-Glu(tBu)-DmbGly-OH. This approach is aimed at reducing environmental and health impacts by employing greener solvents (Al Musaimi et al., 2020).

Chiral Separation and Analysis : The compound is involved in studies related to the chiral separation and analysis of amino acids. This includes techniques like capillary electrophoresis and liquid chromatography for analyzing amino acid enantiomers (Lin et al., 2013).

Solid-Phase Synthesis of Complex Molecules : It is also used in the solid-phase synthesis of complex molecules like glycopeptides and other biologically active compounds, demonstrating the versatility of this compound in synthesizing a wide range of molecular structures (Meldal & Book, 1990).

Microreactor-Based Oligosaccharide Synthesis : This compound is also a part of innovative approaches like microreactor-based synthesis, which is an emerging field in the preparation of oligosaccharides. This approach utilizes Fmoc-protected building blocks for efficient synthesis (Carrel et al., 2007).

Development of Peptidomimetic Inhibitors : Fmoc amino acids, including this compound, have been used in the synthesis of peptidomimetic inhibitors. This highlights its role in developing inhibitors for specific biological targets, such as HDACs (Mahindra et al., 2019).

Enhancement of Analytical Techniques : The compound plays a role in the enhancement of analytical techniques like liquid chromatography-tandem mass spectrometry for the sensitive detection of various environmental contaminants (Hanke et al., 2008).

Safety and Hazards

Future Directions

The future directions of “Fmoc-L-Glu(tBu)-DmbGly-OH” could involve its use in the synthesis of more complex peptides and proteins, given its role as a building block in peptide synthesis . As peptide-based drugs and biomaterials continue to gain attention, the demand for efficient and versatile peptide synthesis methods like Fmoc/tBu solid-phase synthesis is likely to grow .

Mechanism of Action

Target of Action

Fmoc-L-Glu(tBu)-DmbGly-OH is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide sequences .

Mode of Action

The compound interacts with its targets (amine groups) through a process known as Fmoc solid-phase peptide synthesis . This process involves the protection of amine groups during the synthesis of peptides . After the condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, affecting the biochemical pathways involved in peptide formation . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .

Pharmacokinetics

Its stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amine groups . This allows for the creation of complex peptides without unwanted side reactions. In addition, it can facilitate the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at a temperature between 2-8°C to maintain its stability .

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N2O9/c1-35(2,3)46-32(40)17-16-29(33(41)37(20-31(38)39)19-22-14-15-23(43-4)18-30(22)44-5)36-34(42)45-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-15,18,28-29H,16-17,19-21H2,1-5H3,(H,36,42)(H,38,39)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTRKYSQPHPHJD-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921434.png)

![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)

![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)

![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)

![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)